7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: Lacks the bromophenyl group but shares the chromen-2-one core structure.
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of both bromophenyl and methoxyphenyl groups in 7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one makes it unique compared to other similar compounds
Properties
Molecular Formula |
C25H19BrO5 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
InChI |
InChI=1S/C25H19BrO5/c1-15-23(30-14-22(27)17-3-7-18(26)8-4-17)12-11-20-21(13-24(28)31-25(15)20)16-5-9-19(29-2)10-6-16/h3-13H,14H2,1-2H3 |
InChI Key |
BIOCQZUOJVVSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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